molecular formula C28H21NO7 B11177793 3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11177793
M. Wt: 483.5 g/mol
InChI Key: SAYDYYCTSDEPKJ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The pathways involved in its action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)furan-2(5H)-one
  • 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone stands out due to its spirocyclic structure, which imparts unique stability and reactivity. This structural feature makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27H24N2O6
  • Molecular Weight : 464.48 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may influence:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It may act on certain receptors involved in neurotransmission and cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer properties of the compound. For example:

  • A study conducted on multicellular spheroids demonstrated that this compound effectively inhibited cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Research has also suggested that the compound possesses antimicrobial activities against various pathogens. In vitro tests have shown effectiveness against certain bacterial strains and fungi .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated significant free radical scavenging activity, suggesting its potential role in protecting against oxidative stress .

Case Studies

StudyFindings
Anticancer Screening Identified as a novel anticancer agent through screening on multicellular spheroids; induced apoptosis in cancer cells .
Antimicrobial Evaluation Demonstrated efficacy against Staphylococcus aureus and Candida albicans, indicating broad-spectrum antimicrobial properties .
Antioxidant Assessment Exhibited strong DPPH scavenging activity; potential for use in formulations aimed at reducing oxidative damage .

Properties

Molecular Formula

C28H21NO7

Molecular Weight

483.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C28H21NO7/c1-34-19-13-12-15(14-20(19)35-2)23-21-22(27(33)29(26(21)32)16-8-4-3-5-9-16)28(36-23)24(30)17-10-6-7-11-18(17)25(28)31/h3-14,21-23H,1-2H3

InChI Key

SAYDYYCTSDEPKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)C5(O2)C(=O)C6=CC=CC=C6C5=O)OC

Origin of Product

United States

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